molecular formula C4H6O4 B1248863 D-threonolactone

D-threonolactone

Cat. No. B1248863
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3S,4R-diastereomer). It is a diol and a butan-4-olide. It is an enantiomer of a L-threonolactone.

Scientific Research Applications

Bone Formation Activities

  • Application : D-Threonolactone derivatives, specifically methyl threonolactone glucopyranoside and fructofuranoside, demonstrate significant stimulatory activities on bone formation parameters such as alkaline phosphatase and mineralization in MC3T3-E1 cell lines (Widyowati et al., 2020).

Carbohydrate Derived Alkenyl Iodides

  • Application : D-Ribonolactone derived acyclic alkenyl iodides, when treated with samarium(II) iodide, form highly functionalized carbocycles. This process is notable for its potential in synthetic organic chemistry (Zhou & Bennett, 1997).

Dehydroascorbic Acid Degradation

  • Application : In the context of L-Ascorbate catabolism, this compound derivatives play a role in the oxidation and hydrolysis of dehydroascorbic acid (DHA), impacting vitamin C metabolism and possibly influencing antioxidant activities in biological systems (Parsons et al., 2011).

Milk Protein Synthesis

  • Application : Phenylalanine and threonine oligopeptides, related to threonolactone, have been shown to enhance αs1 casein gene expression and milk protein synthesis in bovine mammary epithelial cells. This underscores the importance of peptide-bound amino acids in nutritional biochemistry (Zhou et al., 2015).

properties

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

IUPAC Name

(3S,4R)-3,4-dihydroxyoxolan-2-one

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m1/s1

InChI Key

SGMJBNSHAZVGMC-GBXIJSLDSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(=O)O1)O)O

SMILES

C1C(C(C(=O)O1)O)O

Canonical SMILES

C1C(C(C(=O)O1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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